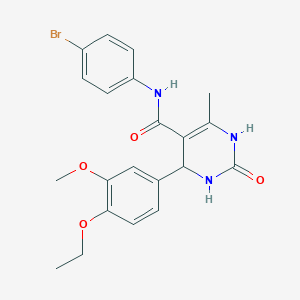
N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H22BrN3O4 and its molecular weight is 460.328. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Compounds structurally related to N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated significant antimicrobial and antifungal activities. This is evident in the synthesis and biological evaluation of thiophene-3-carboxamide derivatives, which show promising antibacterial and antifungal properties. The specific structural arrangement of these compounds, particularly the presence of substituted phenyl groups, contributes to their bioactivity, making them potential candidates for the development of new antimicrobial agents (Vasu et al., 2005).
Anticancer Activity
Derivatives of the compound have been synthesized and tested for their potential anticancer activity. A novel series of pyrazolopyrimidines, for instance, has been evaluated for cytotoxicity against various human cancer cell lines. These compounds, by virtue of their unique structural features, have shown to possess cytotoxic activities that could be leveraged in the design of new anticancer therapies. The structural modifications introduced in the pyrazolopyrimidine scaffold are critical for enhancing their bioactivity and selectivity towards cancer cells (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic properties of related compounds. The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has resulted in agents with notable anti-inflammatory and analgesic activities. These compounds have been identified as inhibitors of cyclooxygenase (COX-1/COX-2), showcasing their potential in the treatment of inflammation and pain. The study highlights the significance of heterocyclic chemistry in discovering new therapeutic agents with dual functionalities (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of related compounds has provided valuable insights into their molecular conformation and reactivity. For example, the determination of the crystal structures of certain dihydropyrimidine derivatives has shed light on their structural conformations, which are pivotal for understanding their reactivity and interaction with biological targets. This kind of structural analysis is essential for the rational design of molecules with desired biological activities (Kurbanova et al., 2009).
Thermodynamic Properties
The investigation of the thermodynamic properties of tetrahydropyrimidine esters, structurally related to the compound of interest, has also been a subject of scientific research. Understanding the combustion energies, enthalpies of formation, and other thermodynamic parameters of these compounds is crucial for their potential application in various fields, including pharmaceuticals and materials science. Such studies provide a foundation for predicting the stability and reactivity of these molecules under different conditions (Klachko et al., 2020).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4/c1-4-29-16-10-5-13(11-17(16)28-3)19-18(12(2)23-21(27)25-19)20(26)24-15-8-6-14(22)7-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGMBDCEJMVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

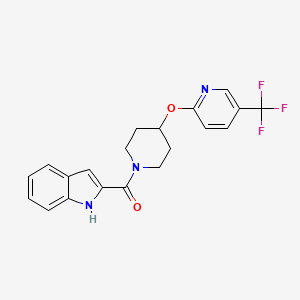

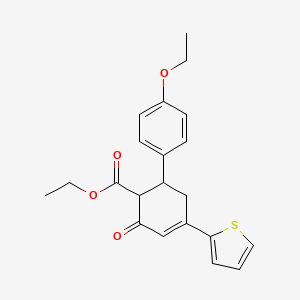
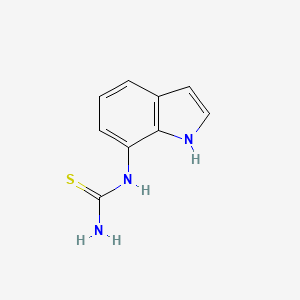
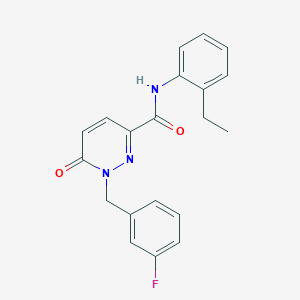
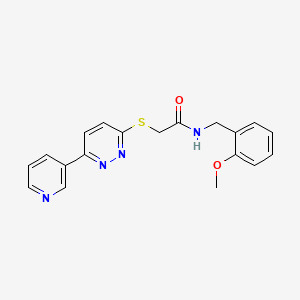
![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2760122.png)
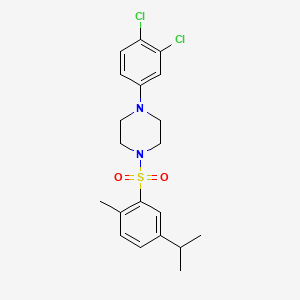
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760125.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2760126.png)
![2-Amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2760128.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2760134.png)
![4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-isobutylisothiazole-3-carboxamide](/img/structure/B2760135.png)